molecular formula C16H23N3 B12741917 1-(3-(1-Indolyl)propyl)-4-methylpiperazine CAS No. 70752-98-6

1-(3-(1-Indolyl)propyl)-4-methylpiperazine

Cat. No.: B12741917
CAS No.: 70752-98-6
M. Wt: 257.37 g/mol
InChI Key: UKRANZASIFTWQM-UHFFFAOYSA-N
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Description

1-(3-(1-Indolyl)propyl)-4-methylpiperazine is a compound that features an indole moiety linked to a piperazine ring via a propyl chain. The indole structure is a common motif in many biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1-Indolyl)propyl)-4-methylpiperazine typically involves the nucleophilic substitution reaction of 1-(3-bromopropyl)-4-methylpiperazine with indole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-Indolyl)propyl)-4-methylpiperazine can undergo several types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde or indole-3-acetic acid derivatives .

Scientific Research Applications

1-(3-(1-Indolyl)propyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(1-Indolyl)propyl)-4-methylpiperazine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(1-Indolyl)propyl)-4-ethylpiperazine
  • 1-(3-(1-Indolyl)propyl)-4-phenylpiperazine
  • 1-(3-(1-Indolyl)propyl)-4-methoxypiperazine

Uniqueness

1-(3-(1-Indolyl)propyl)-4-methylpiperazine is unique due to its specific combination of the indole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and potential therapeutic uses .

Properties

CAS No.

70752-98-6

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

1-[3-(4-methylpiperazin-1-yl)propyl]indole

InChI

InChI=1S/C16H23N3/c1-17-11-13-18(14-12-17)8-4-9-19-10-7-15-5-2-3-6-16(15)19/h2-3,5-7,10H,4,8-9,11-14H2,1H3

InChI Key

UKRANZASIFTWQM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C=CC3=CC=CC=C32

Origin of Product

United States

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